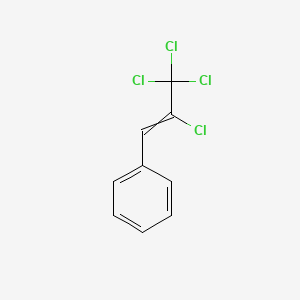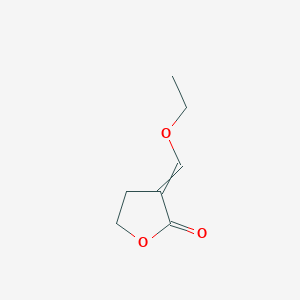
3-(Ethoxymethylidene)oxolan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxymethylidene)oxolan-2-one typically involves the reaction of ethyl orthoformate, acetic anhydride, and ethyl malonate in the presence of anhydrous zinc chloride . The reaction is carried out in a three-necked flask equipped with a thermometer, a gas inlet tube, and a column packed with Berl Saddles . The mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .
化学反应分析
Types of Reactions
3-(Ethoxymethylidene)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
科学研究应用
3-(Ethoxymethylidene)oxolan-2-one has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-(Ethoxymethylidene)oxolan-2-one involves its interaction with specific molecular targets and pathways. For instance, in its antibacterial role, it inhibits protein synthesis by binding to the bacterial ribosome . This action disrupts the production of essential proteins, leading to bacterial cell death .
相似化合物的比较
Similar Compounds
- 3-(Dimethylaminomethylidene)oxolan-2-one
- 3-(Trichlorostannylmethyl)oxolan-2-one
- 3-(Butylsulfanylmethylidene)oxolan-2-one
- 3-(Cyclohexanecarbonyl)oxolan-2-one
- 3-(Benzhydrylideneamino)oxolan-2-one
- 3-(Methylaminomethylidene)oxolan-2-one
- 3-(Benzenesulfinyl)oxolan-2-one
- 3-(Methoxymethyl)oxolan-2-one
- 3-(Butylamino)oxolan-2-one
Uniqueness
What sets 3-(Ethoxymethylidene)oxolan-2-one apart from its similar compounds is its unique ethoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific synthetic applications and research contexts .
属性
CAS 编号 |
106202-40-8 |
|---|---|
分子式 |
C7H10O3 |
分子量 |
142.15 g/mol |
IUPAC 名称 |
3-(ethoxymethylidene)oxolan-2-one |
InChI |
InChI=1S/C7H10O3/c1-2-9-5-6-3-4-10-7(6)8/h5H,2-4H2,1H3 |
InChI 键 |
LNVIJKWKZRZLKL-UHFFFAOYSA-N |
规范 SMILES |
CCOC=C1CCOC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(5-Aminonaphthalen-1-yl)carbamoyl]benzoic acid](/img/structure/B14318050.png)
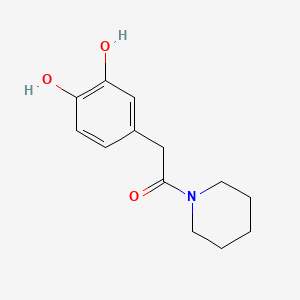
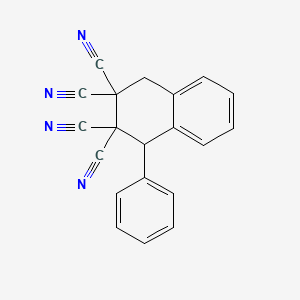

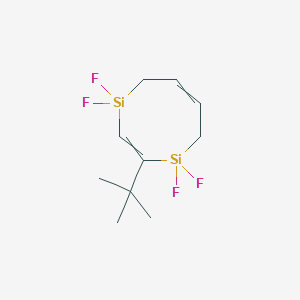
![4-[3-(9-Hydroxytetradeca-1,3,5,7-tetraen-1-YL)oxiran-2-YL]butanoic acid](/img/structure/B14318097.png)
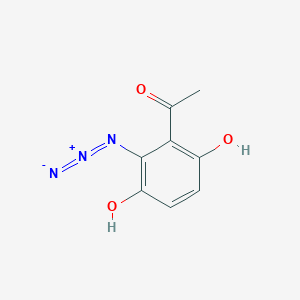
![1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole](/img/structure/B14318104.png)
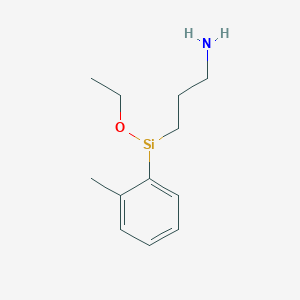
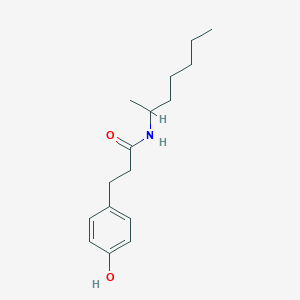

![2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethan-1-amine](/img/structure/B14318134.png)
![N,N-Dimethyl-4-[(E)-(3-methylbenzene-1-sulfonyl)diazenyl]aniline](/img/structure/B14318145.png)
